molecular formula C13H11N3O2S B2554445 N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034548-86-0

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2554445
CAS No.: 2034548-86-0
M. Wt: 273.31
InChI Key: YFVQFDLCEMLEGA-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a heterocyclic compound that combines the structural features of pyrazolo[1,5-a]pyridine and benzenesulfonamide. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within the heterocyclic rings imparts distinct chemical and biological properties to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under mild conditions, using catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to its specific combination of pyrazolo[1,5-a]pyridine and benzenesulfonamide moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,13-4-2-1-3-5-13)15-11-7-9-16-12(10-11)6-8-14-16/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVQFDLCEMLEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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